Allophanate Hydrolase Substrate Specificity
TrzF (allophanate hydrolase from Enterobacter cloacae strain 99) exhibits high activity for allophanate hydrolysis but is completely inactive with urea, despite prior classification as a urea amidolyase [1]. The enzyme also shows lower activity with biuret compared to allophanate [1]. This differential substrate recognition represents a functional distinction not achievable with urea or biuret analogs.
| Evidence Dimension | Enzymatic substrate hydrolysis activity |
|---|---|
| Target Compound Data | High activity (TrzF enzyme active) |
| Comparator Or Baseline | Urea: no activity; Biuret: lower activity; Malonamate/Malonamide: lower activity |
| Quantified Difference | Qualitative: Active vs. inactive (urea); allophanate preferred over biuret and other analogs |
| Conditions | In vitro enzymatic assay with purified recombinant TrzF expressed in E. coli |
Why This Matters
This differential substrate specificity enables selective allophanate detection and metabolic pathway studies where urea and biuret cross-reactivity would confound results.
- [1] Shapir, N.; Cheng, G.; Sadowsky, M. J.; Wackett, L. P. Purification and characterization of TrzF: biuret hydrolysis by allophanate hydrolase supports growth. Appl. Environ. Microbiol. 2006, 72 (4), 2491–2495. View Source
